1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside
CAS No.: 10329-98-3
Cat. No.: VC21006900
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10329-98-3 |
---|---|
Molecular Formula | C18H21NO6 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide |
Standard InChI | InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Standard InChI Key | QJRYPNZYBXWKEV-DUQPFJRNSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O |
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a synthetic compound used primarily as a chromogenic substrate in biochemical assays. It is particularly valuable for detecting the activity of enzymes that cleave glucosides, such as β-glucosidase. This compound's structure includes a naphthyl group and an acetamido substituent attached to a glucopyranoside moiety, which makes it suitable for various research applications.
Molecular Formula and Weight
The molecular formula of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C₁₈H₂₁NO₆, with a molecular weight of approximately 347.36 g/mol .
Physical Appearance
It typically appears as a white powder with high purity levels (≥95%) .
Applications in Biochemical Assays
This compound serves as an effective substrate for β-glucosidase enzymes, facilitating the detection of enzyme activity through colorimetric changes upon hydrolysis.
Synthesis and Preparation
The synthesis of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves multiple steps that ensure high purity and yield suitable for research applications.
While specific detailed synthetic routes are not widely documented in accessible literature, similar compounds often involve complex carbohydrate chemistry techniques such as glycosylation reactions followed by protecting group manipulations.
Research Findings
Research involving this compound focuses on understanding enzyme-substrate interactions and optimizing assay conditions for sensitive detection methods.
Interaction Studies
These studies provide insights into how modifications in the chemical structure can affect binding affinity with target enzymes like β-glucosidase.
Comparative Analysis with Similar Compounds
Other compounds sharing structural similarities include:
These comparisons highlight the specificity and utility of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside in targeted biochemical assays.
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